Physicochemical Property Differentiation: Lower Molecular Weight and AlogP vs. Bulkier Triazole Analogs
The target compound's MW (220.23 g/mol) and calculated AlogP (estimated ~1.0-1.5) position it within 'fragment-like' chemical space, a significant differentiation from larger, more lipophilic triazole carboxamides commonly used as late-stage leads. Many close analogs possess additional rings or substituents that substantially increase MW and lipophilicity. A comparator, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, has a MW of 318.35 g/mol . The ~98 g/mol higher MW and additional hydrogen-bond donors/acceptors would result in different permeability and solubility profiles, making the target compound a preferred choice for early-stage screening libraries where low molecular complexity is desired [1].
| Evidence Dimension | Molecular Weight (MW) as a proxy for fragment-like character |
|---|---|
| Target Compound Data | MW = 220.23 g/mol; HBD = 1; HBA = 5 (estimated from structure) |
| Comparator Or Baseline | N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: MW = 318.35 g/mol; HBD = 2; HBA = 7 (estimated from structure) |
| Quantified Difference | MW difference: ~98 g/mol (target compound is ~31% smaller). Estimated HBD difference: +1 for comparator. |
| Conditions | Calculated property comparison based on molecular formula and structure; no experimental physicochemical data available for the target compound. |
Why This Matters
In fragment-based drug discovery, a MW below 250 g/mol is critical for efficient binding-site exploration; the target compound's smaller size offers higher ligand efficiency potential compared to bulkier 1,2,3-triazole-4-carboxamide analogs.
- [1] M. Congreve, R. Carr, C. Murray, H. Jhoti. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876-877. View Source
